molecular formula C10H6ClNOS B7941739 (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone CAS No. 515154-33-3

(5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone

Cat. No. B7941739
Key on ui cas rn: 515154-33-3
M. Wt: 223.68 g/mol
InChI Key: WNEVRSJPSKDNJK-UHFFFAOYSA-N
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Patent
US07361668B2

Procedure details

To an etheral solution of bromo(5-chloro-2-thienyl)magnesium (prepared from 2-bromo-5-chloro-thiophene (1.9 g, 9.62 mmol) and magnesium turnings (234 mg, 9.62 mmol) in ether (20 ml)) was dropwise added a solution of 2-cyanopyridine (1 g, 9.62 mmol) in ether (10 ml) at room temperature. After 2 hours, the reaction was quenched by addition of an aqueous saturated solution of NH4Cl. The mixture was extracted with ether. The organic phase was dried over MgSO4 and concentrated under vacuum. The residue was treated with a 2 N HCl solution at 90° C. during 30 minutes. The solution was neutralized by addition of a concentrated solution of NaOH and extracted with ether. The organic phase was dried over MgSO4 and concentrated under vacuum. The residue was purified by chromatography on silica gel (hexane/AcOEt 90/10) to give the (5-chloro-2-thienyl)(2-pyridinyl)methanone 8 as a yellowish oil (1.13 g, 52%).
Name
bromo(5-chloro-2-thienyl)magnesium
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[Mg][C:3]1[S:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)#N.CC[O:19]CC>>[Cl:8][C:5]1[S:4][C:3]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:19])=[CH:7][CH:6]=1

Inputs

Step One
Name
bromo(5-chloro-2-thienyl)magnesium
Quantity
20 mL
Type
reactant
Smiles
Br[Mg]C=1SC(=CC1)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of an aqueous saturated solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with a 2 N HCl solution at 90° C. during 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The solution was neutralized by addition of a concentrated solution of NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (hexane/AcOEt 90/10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(S1)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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